N-Acetyl bisoprolol is a derivative of bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart-related conditions. This compound has garnered attention due to its potential therapeutic benefits and improved pharmacological properties compared to its parent compound. The synthesis and characterization of N-acetyl bisoprolol are crucial for understanding its efficacy and applications in clinical settings.
N-Acetyl bisoprolol is synthesized from bisoprolol through acetylation reactions. Bisoprolol itself is derived from the class of medications known as beta-blockers, which are commonly prescribed for managing cardiovascular diseases. The development of N-acetyl bisoprolol aims to enhance the therapeutic profile of bisoprolol, making it a subject of interest in pharmaceutical research.
N-Acetyl bisoprolol belongs to the class of antihypertensive drugs, specifically beta-blockers. It is classified under the pharmacological category of selective beta-1 adrenergic antagonists, which primarily affect cardiac function by reducing heart rate and myocardial contractility.
The synthesis of N-acetyl bisoprolol involves a straightforward acetylation reaction. Recent studies have reported successful synthesis using various methods, with yields reported at approximately 32.40% for N-acetyl bisoprolol . The general reaction scheme includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature and time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
N-Acetyl bisoprolol has a molecular formula of and a molecular weight of approximately 320.4 g/mol. Its structure features an acetyl group attached to the nitrogen atom of the bisoprolol molecule, which enhances its pharmacological properties.
The structural modifications introduced by the acetyl group are believed to influence the binding affinity and selectivity towards beta-1 adrenergic receptors.
N-Acetyl bisoprolol can undergo various chemical reactions typical for amides and esters, including hydrolysis and deacetylation under acidic or basic conditions. These reactions can be summarized as follows:
The stability of N-acetyl bisoprolol under physiological conditions is critical for its application as a drug. Studies utilizing molecular docking simulations have indicated that N-acetyl bisoprolol exhibits favorable binding characteristics with various receptors related to hypertension .
N-Acetyl bisoprolol functions primarily as a selective antagonist for beta-1 adrenergic receptors located in cardiac tissues. By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased oxygen demand by the heart muscle.
The mechanism involves:
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability over time .
N-Acetyl bisoprolol is primarily investigated for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure. Its enhanced properties compared to standard bisoprolol may lead to improved patient outcomes due to better receptor selectivity and reduced side effects.
Additionally, ongoing research explores its applications in combination therapies with other antihypertensive agents, leveraging its pharmacokinetic advantages . The compound's ability to bind effectively with various receptors associated with hypertension positions it as a promising candidate for further clinical studies aimed at optimizing cardiovascular treatments.
Hypertension affects ~1.28 billion adults globally and contributes to 9.4 million annual deaths from cardiovascular events [2] [10]. Despite first-line therapies like beta-blockers, 5-20% of patients develop resistant hypertension, defined as uncontrolled blood pressure despite ≥3 antihypertensive agents [10]. Bisoprolol—a cardioselective β1-adrenergic receptor antagonist—reduces cardiac output and renin release but faces limitations: myocardial oxygen consumption reduction can exacerbate symptoms in compromised patients, and its efficacy plateaus in resistant hypertension [7] [8].
Derivative development addresses these gaps by optimizing pharmacodynamics. Recent studies synthesized N-acetyl bisoprolol (32.4% yield) and N-formyl bisoprolol (20.2% yield) to enhance receptor binding and metabolic stability [2]. These modifications belong to a growing class of structurally altered antihypertensives, including pyridone and xanthone derivatives, designed to overcome therapeutic resistance [2].
Table 1: Key Bisoprolol Derivatives in Hypertension Research
Compound | Synthesis Yield (%) | Target Receptors | Primary Advantage |
---|---|---|---|
Bisoprolol | N/A | β1-adrenergic, renin-angiotensin system | Established efficacy in heart failure |
N-Acetyl bisoprolol | 32.40 | β1-adrenergic, ACE, calcium channels | Enhanced receptor binding affinity |
N-Formyl bisoprolol | 20.20 | β1-adrenergic, mineralocorticoid receptors | Improved metabolic profile |
In silico analyses reveal these derivatives engage novel targets beyond β1-blockade: human angiotensin-converting enzyme (PDB:1O8A), renin (PDB:2V0Z), and mineralocorticoid receptors (PDB:6L88) [2] [4]. This polypharmacology may benefit multi-mechanistic resistant hypertension.
Acetylation modifies bisoprolol’s secondary amine group (–NH–) to an acetamide (–N–CO–CH₃), altering steric and electronic properties. This transformation increases molecular weight from 325.44 g/mol (bisoprolol) to 367.48 g/mol while maintaining >95% purity [1] [5]. The structural rationale involves three key mechanisms:
Receptor Affinity Optimization:Molecular docking shows N-acetyl bisoprolol achieves higher binding energy (–7.03 kcal/mol) to β1-adrenergic receptors (PDB:4BVN) than bisoprolol (–6.74 kcal/mol). This results from hydrophobic interactions between the acetyl group and receptor residues like Val156 and Asn154 [2] [4]. Simulations confirm complex stability (RMSD ≈2 Å over 100 ns), indicating sustained target engagement [4].
Metabolic Pathway Alteration:Bisoprolol undergoes 50% hepatic metabolism via CYP3A4/CYP2D6, risking drug interactions [6] [8]. The acetyl group redirects metabolism toward renal elimination of unchanged compound (50%), potentially reducing cytochrome-dependent clearance [1] [5]. SwissADME predictions confirm similar bioavailability to bisoprolol but altered logP (1.87–2.2 vs. 1.5 for bisoprolol), suggesting improved membrane permeability [4] [7].
Table 2: Molecular and Binding Properties of Bisoprolol vs. N-Acetyl Bisoprolol
Property | Bisoprolol | N-Acetyl Bisoprolol | Change |
---|---|---|---|
Molecular formula | C₁₈H₃₁NO₄ | C₂₀H₃₃NO₅ | +C₂H₂O |
Lipophilicity (logP) | 1.5 | 1.87–2.2 | ↑ 25–47% |
β1-Adrenergic binding energy | –6.74 kcal/mol | –7.03 kcal/mol | ↑ 4.3% |
Metabolic CYP involvement | CYP3A4 (95%) | Not fully characterized | Likely reduced |
These properties position N-acetyl bisoprolol as a candidate for hypertension with comorbid conditions (e.g., heart failure) where multi-target therapies are advantageous [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: